VEGFR2 Enzymatic Inhibition Potency: SU5205 vs. Semaxanib (SU5416) Direct Comparison
SU5205 exhibits significantly weaker VEGFR2 enzymatic inhibition compared to its close structural analog Semaxanib (SU5416). Molecular modeling and 3D-QSAR analysis demonstrate that Semaxanib is 87 times more effective than SU5205 at inhibiting VEGFR2 kinase activity [1]. This substantial potency differential arises from differences in hydrophobic pocket exposure to solvent when VEGFR2 is complexed with SU5205 versus Semaxanib, despite both molecules adopting the same orientation and dynamics within the active site [2].
| Evidence Dimension | VEGFR2 enzymatic inhibitory activity (relative potency) |
|---|---|
| Target Compound Data | Baseline potency (1×) |
| Comparator Or Baseline | Semaxanib (SU5416) (87×) |
| Quantified Difference | Semaxanib is 87-fold more potent than SU5205 |
| Conditions | 3D-QSAR CoMFA modeling and molecular dynamics simulations of VEGFR2 active site binding |
Why This Matters
This 87-fold potency differential defines distinct experimental niches: SU5205 is appropriate as a moderate-potency control compound or for dose-response studies requiring weaker VEGFR2 inhibition, whereas Semaxanib suits applications demanding potent blockade.
- [1] Muñoz, C., Adasme, F., Alzate-Morales, J. H., Vergara-Jaque, A., Kniess, T., & Caballero, J. (2012). Study of differences in the VEGFR2 inhibitory activities between semaxanib and SU5205 using 3D-QSAR, docking, and molecular dynamics simulations. Journal of Molecular Graphics and Modelling, 32, 39-48. View Source
- [2] Muñoz, C., et al. (2012). Journal of Molecular Graphics and Modelling, 32, 39-48 (hydrophobic pocket solvent exposure analysis). View Source
